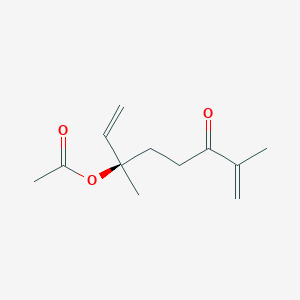
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate is an organic compound with the molecular formula C12H20O3 This compound is characterized by its unique structure, which includes a ketone group, a double bond, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate typically involves the reaction of a suitable precursor with acetic anhydride in the presence of a catalyst. One common method is the esterification of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-ol with acetic anhydride under acidic conditions. The reaction is usually carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, which helps in maintaining the desired reaction conditions and improving the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or ethers.
Applications De Recherche Scientifique
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, modulating biochemical pathways and exerting their effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in metabolic and signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3,7-Dimethyl-6-octen-1-yl acetate: Similar structure but lacks the ketone group.
(3R)-3,7-Dimethyl-6-oxooctanoic acid: Similar structure but has a carboxylic acid group instead of an acetate ester.
Uniqueness
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions
Propriétés
Numéro CAS |
63525-02-0 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
[(3R)-3,7-dimethyl-6-oxoocta-1,7-dien-3-yl] acetate |
InChI |
InChI=1S/C12H18O3/c1-6-12(5,15-10(4)13)8-7-11(14)9(2)3/h6H,1-2,7-8H2,3-5H3/t12-/m0/s1 |
Clé InChI |
UGSCGYILWYOHQT-LBPRGKRZSA-N |
SMILES isomérique |
CC(=C)C(=O)CC[C@](C)(C=C)OC(=O)C |
SMILES canonique |
CC(=C)C(=O)CCC(C)(C=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
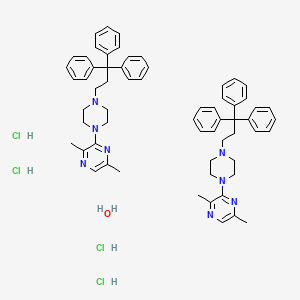


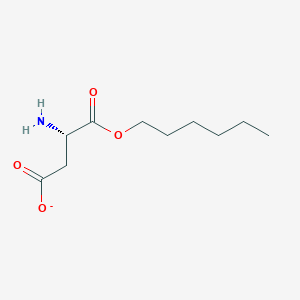
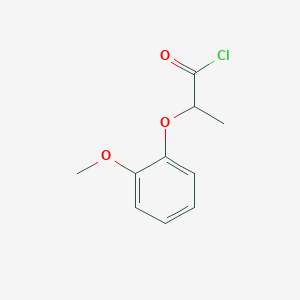
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

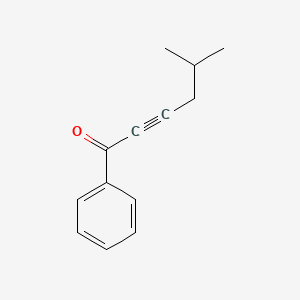
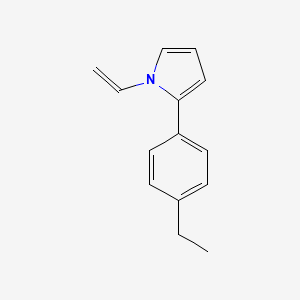
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
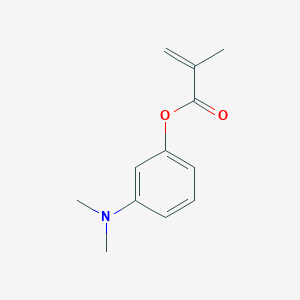
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
